2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold. For instance, one common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazo[1,2-a]pyrimidine analogs .
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine derivatives
Comparison: 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one is unique due to its specific ring structure and the presence of reactive sites that allow for diverse chemical modifications . Compared to other imidazo[1,2-a]pyrimidine derivatives, it offers distinct biological activities and synthetic versatility .
Eigenschaften
CAS-Nummer |
15231-34-2 |
---|---|
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8) |
InChI-Schlüssel |
KXOXEIRPXQUVET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2NCCN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.